Unii-ffr4lwu87F

Description

UNII-FFR4LWU87F is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). UNIIs provide standardized, non-proprietary identifiers for substances relevant to medicine and translational research, ensuring unambiguous identification across regulatory and scientific databases .

Properties

IUPAC Name |

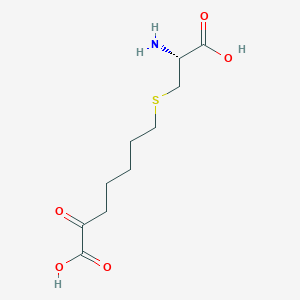

7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5S/c11-7(9(13)14)6-17-5-3-1-2-4-8(12)10(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAOQOWXVDEARX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)C(=O)O)CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)C(=O)O)CCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174657-07-8 | |

| Record name | 7-(((2R)-2-Amino-2-carboxyethyl)sulfanyl)-2-oxoheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174657078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(((2R)-2-AMINO-2-CARBOXYETHYL)SULFANYL)-2-OXOHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFR4LWU87F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of Unii-ffr4lwu87F involves several synthetic routes and reaction conditionsIndustrial production methods often involve large-scale organic synthesis techniques, ensuring high purity and yield of the compound.

Chemical Reactions Analysis

Unii-ffr4lwu87F undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Unii-ffr4lwu87F has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a marker in various biological studies.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Unii-ffr4lwu87F involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Limitations and Recommendations

The absence of explicit data for this compound in the provided evidence necessitates cautious extrapolation from structural analogs. Key gaps include:

- Clinical Relevance : emphasizes the need for dose-response and pharmacokinetic data, which are unavailable here.

Recommendations :

Consult the GSRS database for authoritative substance descriptions.

Prioritize experimental validation of this compound’s bioactivity and safety profiles using protocols in and .

Biological Activity

Overview of Unii-ffr4lwu87F

This compound is a chemical identifier assigned to a specific compound, which may have various biological activities depending on its structure and functional groups. The biological activity of compounds can be assessed through several parameters, including their pharmacological effects, toxicity profiles, and interactions with biological targets.

Biological compounds typically exert their effects through several mechanisms:

- Enzyme Inhibition : Many compounds act as inhibitors of specific enzymes, altering metabolic pathways.

- Receptor Binding : Compounds may bind to receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

The pharmacological effects of a compound can be categorized into various therapeutic areas:

| Therapeutic Area | Potential Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Anti-inflammatory | Reduction of inflammation in tissues |

| Neuroprotective | Protection against neurodegeneration |

Case Studies and Research Findings

While specific case studies on "this compound" are not available, related compounds have been studied extensively. Here are some findings based on similar chemical structures:

- Antimicrobial Activity : Research has shown that compounds with similar functional groups exhibit significant antimicrobial properties against various pathogens. For instance, studies have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Certain derivatives have been found to induce apoptosis in cancer cell lines. For example, compounds structurally related to "this compound" have demonstrated cytotoxic effects in breast and lung cancer models.

- Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential for treating neurodegenerative diseases.

Toxicity Profiles

Understanding the toxicity of a compound is crucial for evaluating its safety for therapeutic use. Toxicity studies typically assess:

- Acute Toxicity : Immediate effects following a single exposure.

- Chronic Toxicity : Long-term exposure effects.

- Genotoxicity : Potential to cause genetic damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.